ethyl 2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}benzoate
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Description
Ethyl 2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}benzoate is a useful research compound. Its molecular formula is C20H17F3N2O4S and its molecular weight is 438.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research on related chemical structures demonstrates the compound's relevance in synthetic chemistry, particularly in creating polyfluorinated and heterocyclic compounds. For instance, the synthesis of polyfluoroalkylated bicyclic and tricyclic heterocyclic compounds illustrates the potential of using base-catalyzed reactions to create complex structures with diverse applications in materials science and pharmaceuticals (Liu & Huang, 1997). Similarly, the development of novel chiral, sulfur-containing heteroarotinoids with liquid crystal properties showcases the compound's application in creating materials with specific optical properties (Weerasekare et al., 2003).
Molecular Docking and Pharmacological Activity
The compound's related structures have been studied for their potential pharmacological activities, evidenced by molecular docking studies and evaluations of biological activity. For example, research on ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate highlights its potential inhibitory activity against specific biological targets, suggesting applications in drug discovery and medicinal chemistry (El-Azab et al., 2016).
Liquid Crystal Properties
Additionally, compounds with similar structural motifs have been explored for their unique physical properties, such as liquid crystal behavior. This area of research opens up applications in display technologies and advanced materials, where the precise control of molecular structure can lead to tailored properties for specific applications (Bracon et al., 2000).
Properties
IUPAC Name |
ethyl 2-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O4S/c1-2-29-19(28)12-5-3-4-6-13(12)24-17(26)10-16-18(27)25-14-9-11(20(21,22)23)7-8-15(14)30-16/h3-9,16H,2,10H2,1H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFVLXXINALMEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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